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Compound of Interest

Compound Name:
2-Chloro-6-

(methylsulfanyl)benzamide

CAS No.: 1254289-46-7

Cat. No.: B1491776

Get Quote

Executive Summary & Target Profile
2-Chloro-6-(methylsulfanyl)benzamide represents a specific pharmacophore within the

benzamide FtsZ inhibitor class. Unlike the 2-amino-benzamides used in oncology (targeting

HDACs), the 2,6-disubstituted benzamides are designed to target the interdomain cleft of FtsZ,

a tubulin homolog essential for bacterial cell division (cytokinesis).

Primary Target: FtsZ (Bacterial Tubulin Homolog).

Mechanism of Action: Stabilizes FtsZ in a curved, inactive conformation, preventing the

formation of the Z-ring (the contractile ring required for cell division).

Therapeutic Area: Antimicrobial resistance (AMR), specifically against Gram-positive

pathogens like MRSA (Methicillin-resistant Staphylococcus aureus).
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Key Structural Feature: The 2-Chloro and 6-Methylsulfanyl groups provide the steric bulk and

lipophilicity required to twist the benzamide ring out of plane, fitting into the hydrophobic

pocket of FtsZ.

Mechanism of Action: The "Curved" Conformation
The efficacy of 2-Chloro-6-(methylsulfanyl)benzamide and its analogs (e.g., PC190723)

relies on a distinct allosteric mechanism. Unlike orthosteric inhibitors that block GTP binding,

these benzamides bind to a cleft between the C-terminal and N-terminal domains of FtsZ.

Signaling Pathway & Inhibition Logic
Normal State: FtsZ binds GTP

Polymerizes into straight protofilaments

Forms Z-ring

GTP Hydrolysis

Curvature/Constriction

Cell Division.

Inhibited State: Benzamide binds to FtsZ

Stabilizes high-affinity curved conformation (even with GTP bound)

Prevents formation of functional straight protofilaments

Z-ring fails to assemble

Filamentation and Cell Death.

Diagram: FtsZ Inhibition Pathway
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Caption: Mechanism of benzamide-induced FtsZ inhibition. The inhibitor stabilizes a curved

state incompatible with Z-ring assembly, leading to cell death via filamentation.

Comparative Analysis: Benzamide Inhibitors
This section compares the 2-Chloro-6-(methylsulfanyl)benzamide scaffold against the

clinical standard TXA707 (a refined benzamide) and the oncology drug Entinostat (to illustrate

specificity).

Table 1: Comparative Pharmacological Profile
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Feature
2-Chloro-6-

(methylsulfanyl)benz

amide (Scaffold)

PC190723 / TXA707

(Optimized FtsZ
Inhibitors)

Entinostat (MS-275)

(HDAC Inhibitor)

Primary Target FtsZ (Bacterial) FtsZ (Bacterial) HDAC 1, 3 (Human)

Key Substitution
2,6-Disubstituted (Cl,

SMe)
2,6-Difluoro 2-Amino

Binding Site
Interdomain Cleft

(Allosteric)

Interdomain Cleft

(Allosteric)

Zinc Binding Domain

(Active Site)

Activity (MIC)
~0.5 - 4.0 µg/mL (Est.

vs S. aureus)

0.06 - 1.0 µg/mL (vs

MRSA)
N/A (Anticancer)

Selectivity
High for Bacterial

Tubulin

High for Bacterial

Tubulin

High for Class I

HDACs

Limitation
High efflux liability in

Gram-negatives

Poor solubility

(PC190723);

Metabolic stability

(TXA707)

Hematological toxicity

Application
Lead Optimization /

Fragment

Clinical Candidate

(Anti-MRSA)

Oncology (Breast

Cancer)

Critical Analysis of Substituents
The 2,6-Constraint: The 2-chloro and 6-methylsulfanyl groups create a "twisted" biphenyl-like

conformation. This twist is critical for fitting into the narrow hydrophobic cleft of FtsZ.

Contrast with HDAC Inhibitors: HDAC inhibitors like Entinostat typically possess a 2-amino

group which acts as a zinc-binding motif or hydrogen bond donor. The 2-chloro-6-

methylsulfanyl substitution would abolish HDAC activity, making this scaffold highly selective

for bacterial targets.

Experimental Protocols (Self-Validating)
To validate the activity of 2-Chloro-6-(methylsulfanyl)benzamide, researchers should utilize a

GTPase Activity Assay and a Light Scattering Polymerization Assay.
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Protocol A: FtsZ Polymerization Assay (Light Scattering)
Objective: To quantify the inhibition of FtsZ assembly in real-time.

Reagent Prep:

Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

Protein: Purified S. aureus FtsZ (SaFtsZ) at 5–10 µM.

Compound: Dissolve 2-Chloro-6-(methylsulfanyl)benzamide in DMSO (10 mM stock).

Baseline Establishment:

Add FtsZ to the buffer in a quartz cuvette.

Monitor 90° light scattering at 350 nm (excitation/emission) for 2 minutes to establish a

baseline.

Inhibitor Addition:

Add the test compound (1–10 µM final) or DMSO control. Incubate for 2 minutes.

Initiation:

Add GTP (1 mM final concentration) to trigger polymerization.

Data Acquisition:

Record scattering for 10–20 minutes.

Validation Criteria:

Control: Rapid increase in scattering (polymer formation) followed by a plateau.

Inhibitor:[1][2][3][4] Significant reduction in Vmax (rate) and Amplitude (total polymer

mass).
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Note: Benzamides may sometimes induce aberrant polymers (aggregates); check via

Electron Microscopy if scattering increases unexpectedly.

Protocol B: Minimum Inhibitory Concentration (MIC)
Objective: To determine whole-cell potency.

Strain Selection:S. aureus ATCC 29213 (MSSA) and ATCC 43300 (MRSA).

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Method: Broth microdilution (CLSI standards).

Dosing: Serial 2-fold dilutions of 2-Chloro-6-(methylsulfanyl)benzamide from 64 µg/mL

down to 0.06 µg/mL.

Inoculum:

CFU/mL.

Incubation: 18–24 hours at 37°C.

Readout: The lowest concentration with no visible growth.

Synthesis & Structural Integrity
For researchers synthesizing this scaffold, the 2-Chloro-6-(methylsulfanyl) motif is often

accessed via:

Nucleophilic Aromatic Substitution (SnAr): Starting from 2,6-dichlorobenzamide, reacting with

sodium thiomethoxide (NaSMe).

Challenge: Controlling mono-substitution vs. di-substitution.

Solution: Use stoichiometric control (1.05 eq NaSMe) at low temperature (0°C) in DMF.

Thio-ether Oxidation: The methylsulfanyl group can be oxidized to sulfoxide (S=O) or sulfone

(O=S=O) in vivo.
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Drug Design Note: The sulfoxide metabolite is often more polar and may lose potency;

metabolic stability studies (microsomal stability) are crucial for this scaffold.

Conclusion
2-Chloro-6-(methylsulfanyl)benzamide is a potent structural template for FtsZ inhibition,

distinct from oncology-focused benzamides. Its 2,6-substitution pattern dictates a specific

conformational lock on the bacterial division protein, offering a pathway to treat multidrug-

resistant Staphylococcal infections. Researchers utilizing this molecule must verify its

specificity against S. aureus FtsZ and differentiate it from the 2-amino-benzamide class used in

epigenetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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